

In-Depth Technical Guide: AVX-13616 (CAS Number: 900814-48-4)

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Compound of Interest

Compound Name: AVX 13616

Cat. No.: B10800273

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Disclaimer: The following information on AVX-13616 is compiled from publicly available data, primarily from press releases and chemical supplier information. Detailed peer-reviewed scientific literature, comprehensive experimental protocols, and in-depth mechanism of action studies for this specific compound are not readily available in the public domain. Therefore, this guide summarizes the existing information and highlights areas where data is limited.

Introduction

AVX-13616 is a potent, broad-spectrum antibacterial agent with demonstrated activity against a range of drug-resistant Gram-positive pathogens.[1][2] Developed by the Australian biotechnology company Avexa, AVX-13616 was identified as a lead candidate in their antibacterial program.[3] The compound has shown particular efficacy against clinically significant bacteria such as methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-intermediate *S. aureus* (VISA), and vancomycin-resistant *S. aureus* (VRSA).[2]

Chemical and Physical Properties

AVX-13616 is a complex organic molecule with the following properties:

Property	Value	Reference
CAS Number	900814-48-4	[1]
Molecular Formula	C50H73Cl2N7O7	
Molecular Weight	955.06 g/mol	
IUPAC Name	3-Methylbutyl (2S)-2-[[[(2R)-2-[[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride	
Solubility	Soluble in DMSO	
Storage	Recommended storage at -20°C	

Antibacterial Activity

AVX-13616 has demonstrated potent antibacterial activity against a variety of Gram-positive bacteria, including strains resistant to multiple existing classes of antibiotics.

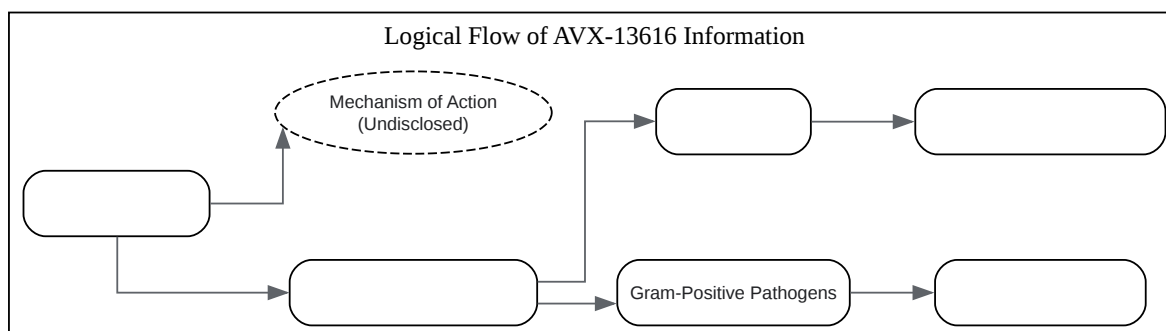
In Vitro Susceptibility

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for AVX-13616 against various bacterial isolates.

Organism	Resistance Profile	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	2-4		
Coagulase-negative staphylococci	2-4		
Enterococci	2-4		
Staphylococcus aureus	Methicillin-resistant (MRSA)	2-4	
Staphylococcus aureus	Vancomycin-intermediate (VISA)	2-4	
Staphylococcus aureus	Vancomycin-resistant (VRSA)	2-4	

Mechanism of Action

The specific molecular mechanism of action for AVX-13616 has not been detailed in the available documentation. The chemical structure, containing a binaphthyl group and peptide-like features, suggests it may interact with bacterial cell membranes or inhibit essential cellular processes. However, without dedicated studies, any proposed mechanism remains speculative.



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Caption: Logical relationship of available data on AVX-13616.

In Vivo Efficacy

A key piece of preclinical data for AVX-13616 comes from a murine nasal decolonization model of MRSA.

Experimental Protocol: Murine Nasal Decolonization of MRSA (Hypothetical Reconstruction)

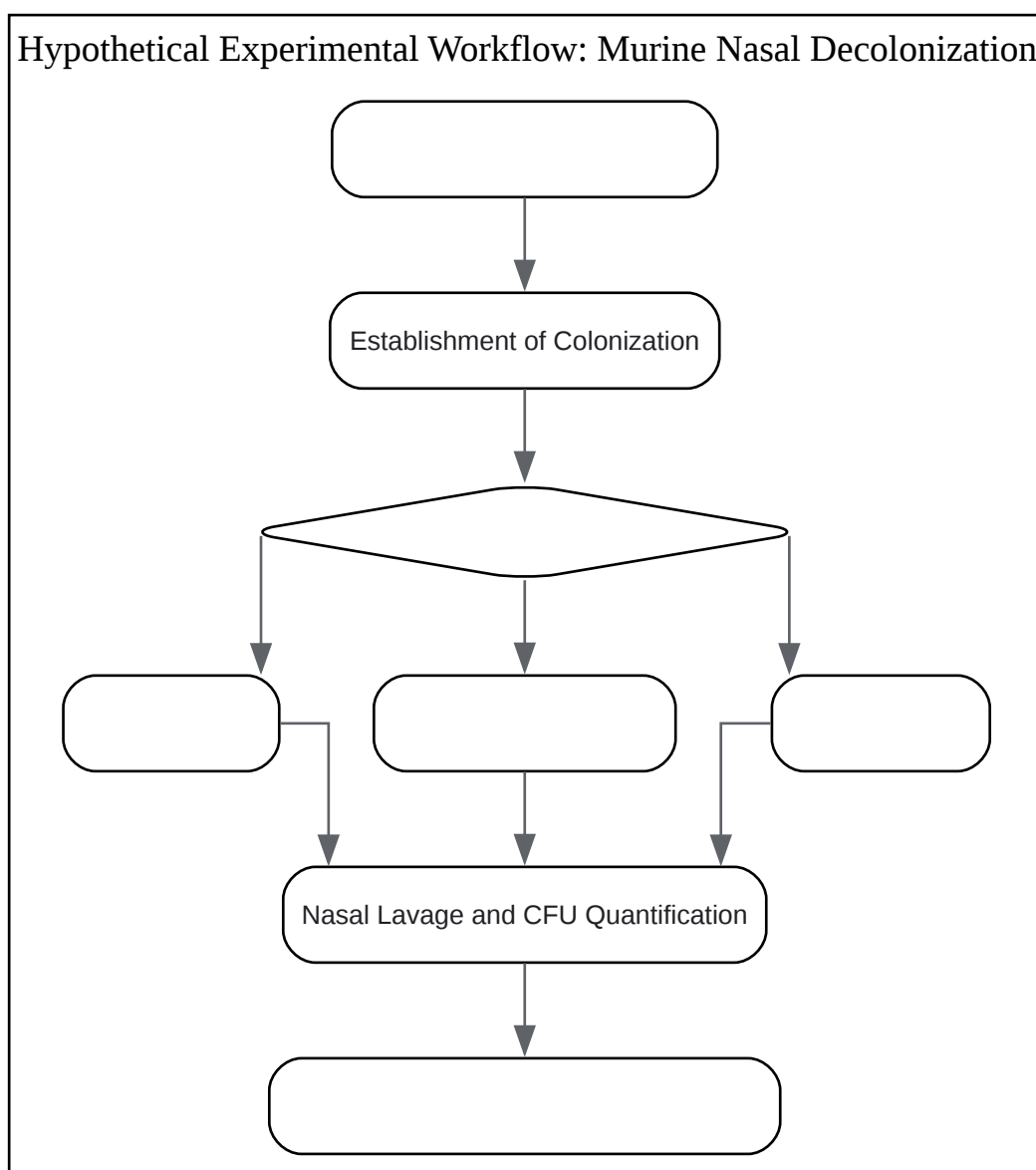
While the exact protocol was not published in detail, a typical murine nasal decolonization study would involve the following steps. This reconstructed protocol is for illustrative purposes and is not a direct citation.

- **Animal Model:** A suitable mouse strain (e.g., BALB/c) is used.
- **Bacterial Strain:** A clinically relevant strain of MRSA is chosen for nasal inoculation.
- **Inoculation:** A defined concentration of MRSA is instilled into the nares of the mice.
- **Colonization Confirmation:** A subset of mice may be euthanized at a specific time point post-inoculation to confirm stable nasal colonization by quantifying bacterial load (Colony Forming Units - CFUs).
- **Treatment:**
 - **Test Group:** A single application of 5% (w/w) AVX-13616 formulation is administered intranasally.
 - **Control Group:** A standard treatment, such as 2% mupirocin, is administered twice daily for five days.
 - **Vehicle Group:** A placebo formulation without the active ingredient is administered.
- **Efficacy Assessment:** At the end of the treatment period, mice are euthanized, and the nasal tissue is excised, homogenized, and plated on selective agar to determine the remaining bacterial load (CFUs).

- Data Analysis: The reduction in MRSA CFU counts is compared between the treatment groups.

Results

A single application of 5% (w/w) AVX-13616 was reported to be as effective as twice-daily administration of 2% mupirocin for five days in the nasal decolonization of MRSA in mice.



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Caption: Hypothetical workflow for a murine nasal decolonization study.

Development and Clinical Status

AVX-13616 was part of Avexa's antibacterial program and was being developed for topical indications, including wound infections and catheter-related infections. Publicly available information does not indicate that AVX-13616 has entered formal clinical trials. Searches for clinical trials associated with this compound have not yielded any results.

Conclusion and Future Directions

AVX-13616 is a potent antibacterial agent with promising preclinical data against drug-resistant Gram-positive bacteria, particularly MRSA. Its efficacy in a single-dose regimen in a murine model suggests a potential advantage over existing topical treatments. However, the lack of detailed published data on its mechanism of action, a broader range of in vivo studies, and any clinical development progress limits a comprehensive assessment of its therapeutic potential. Further research would be needed to elucidate its mode of action and to evaluate its safety and efficacy in human subjects.

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References

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